molecular formula C10H11F2NO B8607313 3-(3,4-Difluorophenyl)pyrrolidin-3-ol

3-(3,4-Difluorophenyl)pyrrolidin-3-ol

Cat. No. B8607313
M. Wt: 199.20 g/mol
InChI Key: XIOOWKGFGBAJQW-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C10H11F2NO and its molecular weight is 199.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-Difluorophenyl)pyrrolidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-Difluorophenyl)pyrrolidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

3-(3,4-difluorophenyl)pyrrolidin-3-ol

InChI

InChI=1S/C10H11F2NO/c11-8-2-1-7(5-9(8)12)10(14)3-4-13-6-10/h1-2,5,13-14H,3-4,6H2

InChI Key

XIOOWKGFGBAJQW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(C2=CC(=C(C=C2)F)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CC(C)(C)OC(=O)N1CCC(O)(c2ccc(F)c(F)c2)C1
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Synthesis routes and methods II

Procedure details

Name
OC1(c2ccc(F)c(F)c2)CCN(Cc2ccccc2)C1
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Synthesis routes and methods III

Procedure details

To a mixture of 1-benzyl-3-(3,4-difluorophenyl)pyrrolidin-3-ol (0.55 g, 1.9 mmol) and ammonium formiate (0.36 g, 5.7 mmol) in ethanol (20 mL) was added palladium on carbon (0.11 g) and the mixture was refluxed for 1 h, cooled to ambient temperature and filtered through a pad of celite. The filtrate was evaporated to give the title compound (0.4 g). MS m/z (rel. intensity, 70 eV) 199 (M+, bp), 180 (51), 150 (60), 141 (90), 113 (75).
Name
1-benzyl-3-(3,4-difluorophenyl)pyrrolidin-3-ol
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
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Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.11 g
Type
catalyst
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Synthesis routes and methods IV

Procedure details

To a solution of tert-butyl-3-(3,4-difluorophenyl)-3-hydroxypyrrolidin-1-carboxylate (0.34 g, 1.13 mmol) in dichloromethane (2 mL), was added trifluoroacetic acid (2 mL). The mixture was stirred for 4 h at ambient temperature. The mixture was Purification on a Biotage Isolute SCX-3 SPE column (washed with methanol and eluted with methanol/triethylamine, 4:1) gave the title compound (0.19 g). MS m/z (relative intensity, 70 eV) 199 (M+, 44), 151 (82), 141 (98), 113 (bp), 63 (99).
Name
tert-butyl-3-(3,4-difluorophenyl)-3-hydroxypyrrolidin-1-carboxylate
Quantity
0.34 g
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reactant
Reaction Step One
Quantity
2 mL
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reactant
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Quantity
2 mL
Type
solvent
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Synthesis routes and methods V

Procedure details

A mixture of enantiomer E1 of 1-benzyl-3-(3,4-difluorophenyl)pyrrolidin-3-ol (0.81 g, 2.8 mmol), methanol (15 mL) and palladium on carbon (160 mg) was purged with nitrogen. Triethyl silane (6.5 g, 56 mmol) was added drop wise and the resulting mixture was stirred at ambient temperature for 3 h after which the mixture was filtrated over celite and evaporated. Methanol (15 mL) and palladium on carbon (160 mg) was added and the mixture was purged with nitrogen. Triethyl silane (6.5 g, 56 mmol) was added in 5 equal portions over 1.5 h and the resulting mixture was stirred at ambient temperature for 11.5 h. The mixture was filtrated over celite, evaporated and purified on a Biotage (solute SCX-3 SPE column (washed with methanol and eluted with methanol/triethylamine, 4:1) to give the title compound (0.52 g). MS m/z (relative intensity, 70 eV) 199 (M+, bp), 141, (97), 127 (54), 114 (48), 113 (85).
[Compound]
Name
E1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-benzyl-3-(3,4-difluorophenyl)pyrrolidin-3-ol
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
160 mg
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
6.5 g
Type
reactant
Reaction Step Three

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